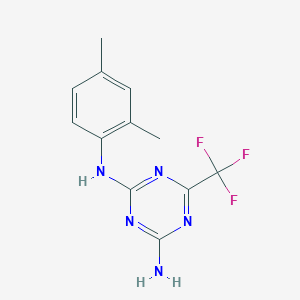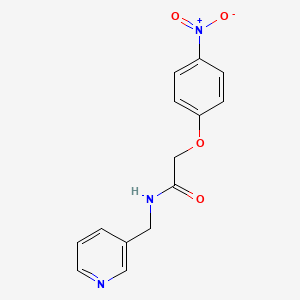![molecular formula C18H18N4O3 B5856473 2-{4-[(cyclopropylcarbonyl)amino]benzoyl}-N-phenylhydrazinecarboxamide](/img/structure/B5856473.png)
2-{4-[(cyclopropylcarbonyl)amino]benzoyl}-N-phenylhydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(cyclopropylcarbonyl)amino]benzoyl}-N-phenylhydrazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPI-613, and it has been found to exhibit promising results in the treatment of cancer, metabolic disorders, and other diseases.
Wirkmechanismus
CPI-613 works by inhibiting the TCA cycle in the mitochondria of cells. The TCA cycle is responsible for the production of energy in cells, and the inhibition of this cycle leads to the disruption of energy production, ultimately leading to cell death. CPI-613 targets the TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are involved in the TCA cycle.
Biochemical and Physiological Effects:
CPI-613 has been found to exhibit significant biochemical and physiological effects. In cancer cells, CPI-613 has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In metabolic disorders, CPI-613 has been found to regulate glucose metabolism, reduce insulin resistance, and improve lipid metabolism. Additionally, CPI-613 has been found to exhibit neuroprotective effects in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CPI-613 has several advantages for lab experiments. It is a potent inhibitor of the TCA cycle and exhibits significant antitumor activity. Additionally, CPI-613 has been found to exhibit promising results in the treatment of metabolic disorders and neurodegenerative diseases. However, the synthesis of CPI-613 is a complex process that requires expertise in organic chemistry. Additionally, the exact mechanism of action of CPI-613 is not fully understood, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the research on CPI-613. One potential direction is the development of more efficient synthesis methods for CPI-613. Additionally, further research is needed to fully understand the mechanism of action of CPI-613 and its potential applications in the treatment of various diseases. Another potential direction is the development of CPI-613 derivatives with improved potency and selectivity. Overall, CPI-613 has significant potential for the development of new therapies for cancer, metabolic disorders, and neurodegenerative diseases.
Synthesemethoden
The synthesis of CPI-613 involves the reaction of 2-chloro-N-phenylacetamide with hydrazine hydrate to form 2-hydrazino-N-phenylacetamide. This compound is then reacted with 4-(cyclopropylcarbonyl)aniline to form the final product, 2-{4-[(cyclopropylcarbonyl)amino]benzoyl}-N-phenylhydrazinecarboxamide. The synthesis of CPI-613 is a complex process and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
CPI-613 has been extensively studied for its potential applications in various fields of scientific research. In cancer research, CPI-613 has been found to exhibit significant antitumor activity by targeting the mitochondrial tricarboxylic acid (TCA) cycle. CPI-613 has also been found to exhibit promising results in the treatment of metabolic disorders such as diabetes and obesity by regulating the TCA cycle. Additionally, CPI-613 has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[4-[(phenylcarbamoylamino)carbamoyl]phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-16(12-6-7-12)19-15-10-8-13(9-11-15)17(24)21-22-18(25)20-14-4-2-1-3-5-14/h1-5,8-12H,6-7H2,(H,19,23)(H,21,24)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOGQNLEMMIPRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-(1-naphthyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5856402.png)
![3-(difluoromethyl)-N-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5856410.png)



![4-[4-(acetylamino)phenoxy]phthalic acid](/img/structure/B5856426.png)

![2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5856450.png)
![4-fluoro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5856453.png)

![2-(2-methoxyphenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5856483.png)

![N-{[1-(cyclohexylcarbonyl)-4-piperidinyl]methyl}cyclohexanecarboxamide](/img/structure/B5856490.png)